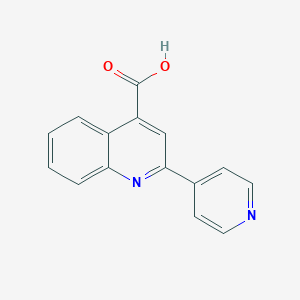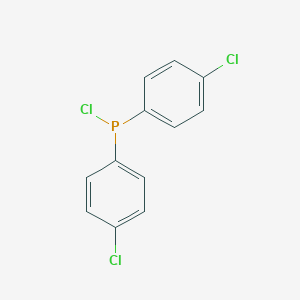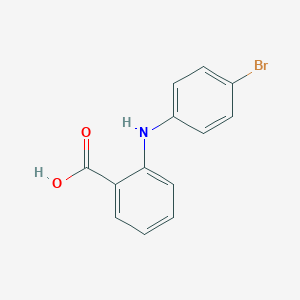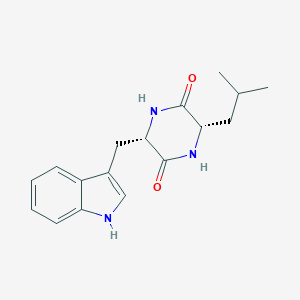![molecular formula C13H14O4 B085239 Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone CAS No. 14770-76-4](/img/structure/B85239.png)
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone, also known as DTT, is a complex organic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DTT is a tetracyclic dione that contains two spirocyclic rings, making it a highly strained molecule with unusual reactivity. In
Wissenschaftliche Forschungsanwendungen
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a building block for the synthesis of complex organic molecules with unique properties. In organic synthesis, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been used as a reagent for the synthesis of various organic compounds, including biologically active molecules. In medicinal chemistry, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising target for the development of new anticancer drugs.
Biochemische Und Physiologische Effekte
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has also been shown to have toxic effects on certain cells, highlighting the need for further research into its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone in lab experiments is its unique chemical structure, which makes it a valuable building block for the synthesis of complex organic molecules. Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is also highly reactive, making it a useful reagent for organic synthesis. However, the high reactivity of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone also presents a challenge, as it can be difficult to control its reactions and prevent unwanted side reactions. Additionally, Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone has been shown to have toxic effects on certain cells, which may limit its use in certain experiments.
Zukünftige Richtungen
For the use of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include its use as a building block for the synthesis of new materials, as a reagent for the synthesis of new organic compounds, and as a potential anticancer agent.
Synthesemethoden
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone can be synthesized using a variety of methods, including the reaction of isatin with a cyclohexane-1,3-dione derivative. This reaction leads to the formation of a spirocyclic intermediate, which can be further oxidized to produce Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone. Other methods for synthesizing Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone include the use of radical reactions and photochemical reactions. The synthesis of Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone is a challenging process due to its high reactivity and strained structure, but its potential applications make it a worthwhile target for synthetic chemists.
Eigenschaften
CAS-Nummer |
14770-76-4 |
|---|---|
Produktname |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
dispiro[5.0.57.16]tridecane-1,5,8,12-tetrone |
InChI |
InChI=1S/C13H14O4/c14-8-3-1-4-9(15)12(8)7-13(12)10(16)5-2-6-11(13)17/h1-7H2 |
InChI-Schlüssel |
WDWLVPNJLPDFEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
Kanonische SMILES |
C1CC(=O)C2(CC23C(=O)CCCC3=O)C(=O)C1 |
Synonyme |
Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




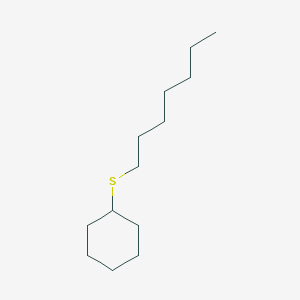
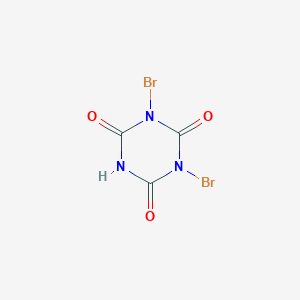
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
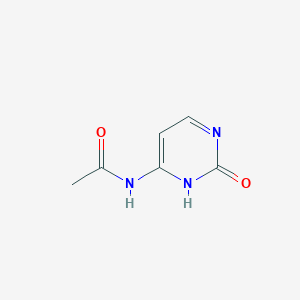
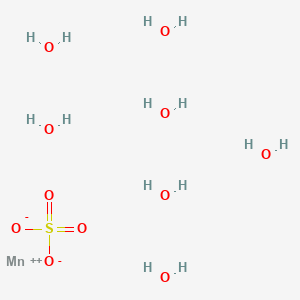
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
